molecular formula C24H25N3O2 B2869401 N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2319852-59-8

N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2869401
CAS No.: 2319852-59-8
M. Wt: 387.483
InChI Key: CIYUSILUBHCPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique structure that includes a naphthalene ring, a pyridine ring, and an azabicyclo[321]octane framework

Scientific Research Applications

N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the azabicyclo[3.2.1]octane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Attachment of the naphthalen-1-ylmethyl group: This step often involves a nucleophilic substitution reaction.

    Introduction of the pyridin-3-yloxy group: This can be done through an etherification reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the naphthalene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide: shares similarities with other compounds that have a bicyclic core and aromatic substituents, such as certain alkaloids and synthetic analogs.

Uniqueness

  • The unique combination of the naphthalene, pyridine, and azabicyclo[3.2.1]octane moieties in this compound gives it distinct properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-24(26-15-18-7-3-6-17-5-1-2-9-23(17)18)27-19-10-11-20(27)14-22(13-19)29-21-8-4-12-25-16-21/h1-9,12,16,19-20,22H,10-11,13-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYUSILUBHCPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CC=CC4=CC=CC=C43)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.